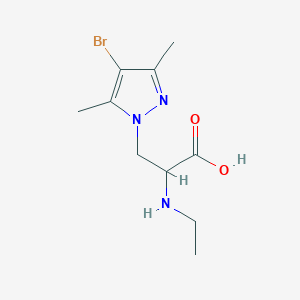

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a pyrazole-derived compound featuring a brominated, dimethyl-substituted pyrazole ring linked to a propanoic acid backbone with an ethylamino side chain.

Properties

Molecular Formula |

C10H16BrN3O2 |

|---|---|

Molecular Weight |

290.16 g/mol |

IUPAC Name |

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoic acid |

InChI |

InChI=1S/C10H16BrN3O2/c1-4-12-8(10(15)16)5-14-7(3)9(11)6(2)13-14/h8,12H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

IQCSMPFWYNNDBS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C(=C(C(=N1)C)Br)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves multiple steps, starting with the bromination of 3,5-dimethyl-1H-pyrazole. The brominated intermediate is then subjected to further reactions to introduce the ethylamino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Halogen Substituents

4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)

- Structure : Features a brominated pyrazole core with a chlorophenyl substituent and a sulfonamide group.

- Properties : Melting point 129–130°C, IR peaks at 1670 cm⁻¹ (C=O stretch), and NH/NH₂ absorption at 3385 cm⁻¹. NMR data confirms aromatic and pyrazoline protons .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17)

Ethylamino-Containing Analogs

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic Acid

- Structure : Ethyl substituent replaces bromine at the pyrazole 4-position.

- Properties: Molecular formula C₁₂H₂₁N₃O₂, molecular weight 239.31 g/mol. No reported biological data, but the absence of bromine reduces molecular weight and may improve metabolic stability .

Anti-HIV Candidates with Pyrazole Cores

[(4-Bromo-3,5-dimethyl-pyrazol-1-yl)(4-chlorophenyl)-methyl]-propanedioate

- Structure : Combines brominated pyrazole with a chlorophenyl group and a propanedioate ester.

- Application : Reported as an anti-HIV candidate with crystallographic data supporting its stability .

- Key Difference : The ester group (vs. carboxylic acid in the target compound) modifies bioavailability and enzymatic hydrolysis susceptibility.

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Trends

- Halogen Effects : Bromine in the target compound enhances molecular weight and halogen bonding but may complicate synthesis and toxicity profiles compared to ethyl-substituted analogs .

- Synthetic Accessibility : The discontinued status of the target compound suggests challenges in scalability or efficacy, whereas analogs with simpler substituents (e.g., ethyl) remain investigational .

Biological Activity

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.

Chemical Structure

The compound features a pyrazole ring substituted with a bromine atom and two methyl groups, alongside an ethylamino group linked to a propanoic acid moiety. Its chemical formula is .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid have demonstrated significant antibacterial activity against various strains of bacteria:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL were reported for structurally related compounds, indicating strong antibacterial effects .

- Escherichia coli : Similar MIC values suggest effectiveness against this common pathogen as well .

The presence of halogen substituents, such as bromine, has often been correlated with enhanced bioactivity in these compounds .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. Studies indicate that pyrazole derivatives can inhibit the growth of fungi like Candida albicans and Fusarium oxysporum , with MIC values demonstrating moderate to good efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives suggests that modifications in the substituents can significantly influence their biological activity. For instance:

- The addition of electron-withdrawing groups like bromine enhances antimicrobial properties.

- The position of substituents on the pyrazole ring can lead to variations in potency against different microbial strains .

Case Studies

Several case studies have documented the biological activities of related compounds:

-

Study on Antibacterial Efficacy :

- Researchers synthesized various pyrazole derivatives and tested their antibacterial properties.

- Results showed that compounds with specific substitutions exhibited higher activity against Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing efficacy .

- Antifungal Testing :

Data Tables

| Compound Name | Structure | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid | Structure | 0.0039 - 0.025 | Antibacterial |

| Related Pyrazole Derivative | Structure | 0.01 - 0.05 | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.